1-(cyclopropanesulfonyl)-4-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1,4-diazepane
Description
1-(Cyclopropanesulfonyl)-4-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1,4-diazepane is a heterocyclic compound featuring a 1,4-diazepane core substituted with a cyclopropanesulfonyl group and a (4-methyl-4H-1,2,4-triazol-3-yl)methyl moiety. The 1,4-diazepane scaffold is a seven-membered ring containing two nitrogen atoms, which is often utilized in medicinal chemistry due to its conformational flexibility and ability to interact with biological targets such as receptors or enzymes .
Properties
IUPAC Name |
1-cyclopropylsulfonyl-4-[(4-methyl-1,2,4-triazol-3-yl)methyl]-1,4-diazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5O2S/c1-15-10-13-14-12(15)9-16-5-2-6-17(8-7-16)20(18,19)11-3-4-11/h10-11H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOSBODSQDBXFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1CN2CCCN(CC2)S(=O)(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: Synthesis of the 4-methyl-4H-1,2,4-triazole precursor.
Conditions: Use of suitable alkylation reagents and catalytic systems.
Step 2: Formation of 1-(cyclopropanesulfonyl)-4-(substituted)-1,4-diazepane.
Conditions: Cyclopropane sulfonyl chloride and 1,4-diazepane intermediates under controlled temperature and pressure.
Industrial Production Methods
Scale-up synthesis in industrial settings may involve optimized catalytic systems and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions facilitated by common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions might involve reagents such as lithium aluminum hydride to reduce functional groups within the molecule.
Substitution: Typical substitution reactions can occur with nucleophiles attacking the sulfonyl or diazepane positions.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate, chromium trioxide.
Reduction Reagents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Various nucleophiles depending on the desired substitution pattern.
Major Products Formed
Depending on the reaction, products could include various substituted derivatives or modified diazepane and triazole structures.
Scientific Research Applications
Chemistry:
Investigating the compound's reactivity and stability in various chemical environments. Biology:
Potential as a biochemical probe to study enzyme interactions or protein binding. Medicine:
Potential therapeutic uses due to its unique structure, possibly as an antimicrobial or antifungal agent. Industry:
Use in the synthesis of advanced materials or as an intermediate in the production of other complex organic compounds.
Mechanism of Action
The compound exerts its effects through interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The cyclopropanesulfonyl group and diazepane ring may play crucial roles in binding to these targets, influencing biochemical pathways and exerting desired biological effects.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Analogues of 1,4-Diazepane Derivatives
The following table summarizes key structural analogs, their substituents, and reported pharmacological properties:
Key Comparative Insights
Substituent Effects on Target Binding: Pyridinyl-substituted 1,4-diazepanes (e.g., NS3573) exhibit high affinity for nicotinic acetylcholine receptors (nAChRs), suggesting that electron-rich aromatic groups enhance receptor interactions . The cyclopropanesulfonyl group in the target compound and BB79700 likely improves metabolic stability compared to tosyl groups in 1,4-ditosyl-diazepane .
Pharmacological Applications :
- TT001, a triazole-containing compound, is used for stress-related disorders in veterinary medicine . This suggests that the triazole moiety in the target compound could similarly target stress pathways, though empirical data are lacking.
- NS3573 and related pyridinyl-diazepanes demonstrate efficacy in neurological models, highlighting the versatility of the 1,4-diazepane scaffold .
The target compound’s cyclopropane ring may balance lipophilicity and steric effects, optimizing bioavailability.
Biological Activity
1-(Cyclopropanesulfonyl)-4-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1,4-diazepane is a complex organic compound with potential pharmaceutical applications. Its unique structural features, including a diazepane ring and a triazole moiety, suggest diverse biological activities that warrant detailed exploration.
Structural Characteristics
The compound consists of a seven-membered diazepane ring containing two nitrogen atoms, a cyclopropanesulfonyl group, and a 4-methyl-4H-1,2,4-triazol-3-yl moiety. The structural representation of the compound is crucial as it influences its chemical behavior and interactions with biological targets.
Synthesis and Characterization
The synthesis of this compound typically involves several key steps:
- Formation of the diazepane ring.
- Introduction of the cyclopropanesulfonyl group.
- Attachment of the triazole moiety.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structure and purity of the synthesized compound.
The biological activity of this compound may be attributed to its interaction with various biological targets. Triazoles are known to inhibit ergosterol synthesis in fungi, leading to cell membrane disruption. This mechanism is significant in the context of antifungal activity.
Biological Activity Data
Research indicates that compounds with similar structures exhibit various biological activities. The following table summarizes notable findings related to the biological activity of this compound:
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Neuroprotective Activity : A study assessed neuroprotective properties in SH-SY5Y neuroblastoma cells. Compounds similar to this diazepane derivative showed significant protective effects against neurodegeneration when tested at various concentrations .
- Cytotoxicity Assessment : In experiments involving rat cortical neurons, some derivatives exhibited cytotoxic effects at higher concentrations (30 μM), while others maintained cell viability without significant toxicity .
- Pharmacokinetic Properties : Research focused on improving the pharmacokinetic profile of similar compounds by enhancing solubility while retaining therapeutic efficacy, indicating the potential for developing more effective derivatives based on the diazepane structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
